molecular formula C13H17NO B6362497 [(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](prop-2-en-1-yl)amine CAS No. 1240590-88-8

[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](prop-2-en-1-yl)amine

Cat. No.: B6362497
CAS No.: 1240590-88-8
M. Wt: 203.28 g/mol
InChI Key: JIHMLMFQXCNKTO-SOFGYWHQSA-N
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Description

(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine is an organic compound characterized by the presence of a methoxyphenyl group and a prop-2-en-1-ylamine moiety

Preparation Methods

The synthesis of (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine typically involves the reaction of 2-methoxybenzaldehyde with prop-2-en-1-amine under specific conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine undergoes various chemical reactions, including:

Scientific Research Applications

(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine can be compared with other similar compounds, such as:

Properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-N-prop-2-enylprop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-3-10-14-11-6-8-12-7-4-5-9-13(12)15-2/h3-9,14H,1,10-11H2,2H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHMLMFQXCNKTO-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CCNCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/CNCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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